Dipropargyl sulfide
Overview
Description
Dipropargyl sulfide (DPS) is an organic compound with the chemical formula C6H10S. It is a colorless, volatile liquid that is soluble in most organic solvents, and has a strong, pungent odor. DPS has been used in a variety of applications, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a precursor to other compounds. It has also been studied for its potential use in biochemistry and physiology.
Scientific Research Applications
Polymer Synthesis : Gal and Choi (1993) studied the cyclopolymerization of dipropargyl sulfoxide, closely related to dipropargyl sulfide. They explored the polymerization using various metal catalysts, resulting in poly(dipropargyl sulfoxide) with conjugated polyene units. The polymer exhibited good solubility in organic solvents and notable electrical conductivity when doped with iodine (Gal & Choi, 1993).
Chemical Synthesis : Brown et al. (1982) demonstrated that flash pyrolysis of this compound yields propynethial (HC≡CCHS), a compound with analyzed microwave spectrum, rotational constants, and measured dipole moment components (Brown, Godfrey, Champion, & Woodruff, 1982).
Chemical Reactions and Intermediates : Zafrani et al. (2005) reported on the base-catalyzed rearrangements of dipropargyl sulfides leading to polycyclic aromatic products. They isolated and characterized thiophene dioxide intermediates in this process (Zafrani, Gottlieb, Sprecher, & Braverman, 2005).
Chemical Analysis and Spectroscopy : Kargamanov et al. (1987) conducted a mass spectrometric and IR spectroscopic study of thiopropynal, a primary product from the pyrolysis of this compound. They recorded the IR spectrum of thiopropynal at 12 K in an argon matrix, proposing an assignment of the IR bands to normal modes (Kargamanov, Korolev, & Mal'tsev, 1987).
Fluorogenic Probes for Sulfide Ion Analysis : Li et al. (2017) synthesized a fluorogenic glycoprobe–metal complex by linking a dipropargyl naphthalimide dye with a water-soluble azido β-D-galactoside. This complex was effective in the rapid analysis of S2− in aqueous solutions and real water samples (Li, Jia, Han, Liang, He, & Chen, 2017).
Energy Applications and Materials Science : Chandrasekaran et al. (2019) discussed metal sulfides in renewable energy applications, highlighting their potential due to tunable electronic, optical, and chemical properties. Metal sulfides, including those derived from this compound, are significant in electrocatalytic, photocatalytic, and photoelectrochemical water splitting (Chandrasekaran et al., 2019).
Crown Ethers Synthesis : Stefaniak, Jasiński, and Romański (2015) prepared sulfur-rich crown ethers via Azide–Alkyne Macrocyclization of α,ω-Diazido- and α,ω-Dipropargyl Sulfide Derivatives, presenting a novel class of 1,2,3-triazole-linked sulfur-rich crown ethers (Stefaniak, Jasiński, & Romański, 2015).
Safety and Hazards
Future Directions
The propargyl group, which is a part of Dipropargyl sulfide, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This suggests potential future directions in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Mechanism of Action
- Role : One notable target is cytochrome P450 2E1 (CYP2E1) , an enzyme involved in xenobiotic metabolism. By inhibiting CYP2E1, dipropargyl sulfide affects the detoxification of various compounds, such as alcohol and analgesic drugs in the liver .
- This compound induces several changes:
- This compound modulates various pathways involved in chronic diseases:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
3-prop-2-ynylsulfanylprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTMJJIPRSWBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333835 | |
Record name | Dipropargyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13702-09-5 | |
Record name | 3,3′-Thiobis[1-propyne] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13702-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropargyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propargyl Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.